molecular formula C8H11NO B15251237 4-(Azetidin-3-yl)pent-1-yn-3-one

4-(Azetidin-3-yl)pent-1-yn-3-one

Cat. No.: B15251237
M. Wt: 137.18 g/mol
InChI Key: LFIHJNDUVARXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azetidin-3-yl)pent-1-yn-3-one is a structurally unique compound featuring a four-membered azetidine ring fused to a pentynyl ketone moiety. The azetidine core confers conformational rigidity, while the pent-1-yn-3-one group introduces reactive alkyne and ketone functionalities. Insights must be inferred from structurally related azetidinone derivatives and analogous alkyne-containing compounds.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

4-(azetidin-3-yl)pent-1-yn-3-one

InChI

InChI=1S/C8H11NO/c1-3-8(10)6(2)7-4-9-5-7/h1,6-7,9H,4-5H2,2H3

InChI Key

LFIHJNDUVARXHB-UHFFFAOYSA-N

Canonical SMILES

CC(C1CNC1)C(=O)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate as a starting material, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

While specific industrial production methods for 4-(Azetidin-3-yl)pent-1-yn-3-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures, including NMR, HPLC, and LC-MS analyses .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)pent-1-yn-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the alkyne moiety to an alkene or alkane.

    Substitution: The azetidine ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or hydrogen gas for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or aryl groups, onto the azetidine ring.

Scientific Research Applications

4-(Azetidin-3-yl)pent-1-yn-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)pent-1-yn-3-one involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The compound’s structure allows it to fit into binding sites on proteins, affecting their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Azetidinone and Related Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Applications/Properties Reference
4-(Azetidin-3-yl)pent-1-yn-3-one Azetidinone Pentynyl ketone ~193.24 (calculated) Hypothesized reactivity in click chemistry -
4-(Anthracen-10-yl)-1-cyclohexyl-3-phenoxyazetidin-2-one Azetidinone Anthracene, cyclohexyl, phenoxy Not provided Synthetic target; AM1 computational studies
4-(4-Nitrophenyl)but-3-en-2-one Butenone 4-Nitrophenyl 191.16 Laboratory chemical; nitration studies
Baricitinib Azetidinyl acetonitrile Pyrrolopyrimidine, pyrazole 371.42 JAK inhibitor; pharmaceutical use
4-Benzylamino-pent-3-en-2-one derivatives Pentenone Benzylamino groups Varies (~250–350) Synthetic intermediates

Key Differences and Implications

Physicochemical Properties

  • Solubility and Stability: Bulky substituents, as seen in 4-(anthracen-10-yl)-1-cyclohexyl-3-phenoxyazetidin-2-one , reduce solubility in polar solvents. In contrast, the smaller pentynyl group in 4-(Azetidin-3-yl)pent-1-yn-3-one may improve aqueous solubility.
  • Electrophilicity : The electron-withdrawing nitro group in 4-(4-Nitrophenyl)but-3-en-2-one increases electrophilicity at the carbonyl, whereas the azetidine’s nitrogen lone pairs could modulate electron density in the target compound.

Methodological Insights from Literature

  • Synthesis: Azetidinones are typically synthesized via [2+2] cycloadditions or β-lactam ring modifications . For 4-(Azetidin-3-yl)pent-1-yn-3-one, a plausible route involves coupling an azetidine precursor with a propargyl ketone.
  • Computational Analysis : AM1 semi-empirical methods could predict bond lengths, charge distribution, and thermodynamic stability, aiding in rational design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.